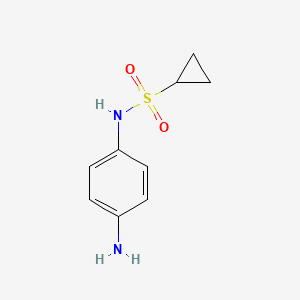

N-(4-aminophenyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h1-4,9,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMQONHLYNJQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 4-Nitrophenylcyclopropanesulfonamide

- Reagents : Cyclopropanesulfonyl chloride, 4-nitroaniline, DIPEA.

- Conditions : Similar to Method 1.

Step 2: Nitro-to-Amine Reduction

- Reagents : Hydrogen gas, palladium on activated carbon (5% Pd/C), ethanol.

- Conditions :

- Yield : ~70% (based on analogous morpholinone reductions).

- Catalyst Efficiency : Pd/C achieves complete conversion under optimized pressure and temperature.

Comparative Analysis of Methods

| Parameter | Direct Sulfonylation | Nitro Reduction Pathway |

|---|---|---|

| Steps | Single-step | Two-step |

| Key Reagents | DIPEA, sulfonyl chloride | Pd/C, H₂ |

| Reaction Time | 30 minutes | 1 hour (hydrogenation) |

| Yield | Moderate to high | High |

| Purification | Column chromatography | Crystallization |

Optimization Insights

- Temperature Control : Maintaining 38–43°C during exothermic reactions prevents side-product formation.

- pH Management : Alkaline conditions (pH 12–12.5) enhance reaction efficiency in analogous syntheses.

- Solvent Selection : Ethanol/water mixtures facilitate crystallization, improving purity.

Industrial Scalability Considerations

- Catalyst Recycling : Pd/C can be reused after filtration, reducing costs.

- Solvent Recovery : Ethanol distillation and recycling align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)cyclopropanesulfonamide can undergo several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced further to form derivatives with different functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-(4-aminophenyl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropanesulfonamide moiety can interact with hydrophobic regions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Cyclic Scaffold

Key Observations :

Complex Heterocyclic Derivatives

Key Observations :

- The target compound serves as a precursor to these heterocyclic derivatives, which exhibit enhanced bioactivity due to aromatic stacking and hydrogen-bonding interactions .

- Modifications like ethyl or methyl groups on the cyclopentyl ring (e.g., in N-((1S,3R,4S)-3-ethyl-4-(imidazo...) improve metabolic stability .

Physicochemical and Spectral Properties

Key Observations :

- Limited experimental data exist for the target compound, but predictions for analogs suggest moderate polarity and solubility .

- N-(4-hydroxyphenyl)benzenesulfonamide’s crystallographic data highlight robust hydrogen-bonding networks, which may influence its solid-state stability compared to the target compound .

Biological Activity

N-(4-aminophenyl)cyclopropanesulfonamide is a chemical compound that has garnered interest due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

This compound has the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol. The synthesis typically involves reducing 4-nitrophenylcyclopropanesulfonamide using agents like hydrogen in the presence of palladium or iron powder in acidic conditions. The compound can undergo various reactions, including oxidation and substitution, which allow for the formation of derivatives with potentially enhanced biological activity.

The mechanism of action for this compound involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The amino group can form hydrogen bonds with target enzymes or receptors, while the cyclopropanesulfonamide moiety may interact with hydrophobic regions, influencing enzyme activity and potentially leading to therapeutic effects.

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activities. For example, compounds synthesized from this base structure demonstrated moderate to strong activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Saccharomyces cerevisiae.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate to Strong |

| Micrococcus luteus | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Saccharomyces cerevisiae | Moderate to Strong |

These findings suggest that this compound could be a lead compound in developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, studies have investigated its effects on DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. Certain derivatives were found to inhibit DNMT1, DNMT3A, and DNMT3B effectively, leading to reactivation of silenced genes in leukemia cells . This property indicates potential applications in cancer therapy.

Case Studies

- Cytotoxicity Against Leukemia Cells : A study reported that derivatives of this compound exhibited cytotoxic effects on leukemia KG-1 cells comparable to established chemotherapeutic agents. The structure-activity relationship revealed that specific modifications enhanced potency against DNMTs .

- Antidiabetic Activity : Other derivatives have shown promising results in inhibiting enzymes related to carbohydrate metabolism, such as α-amylase and α-glucosidase. This suggests potential applications in managing diabetes alongside antimicrobial properties .

Q & A

Basic Research Question

- X-ray Crystallography : Resolves molecular conformation, hydrogen bonding, and packing. For example, orthorhombic crystals (space group P2₁2₁2₁) with unit cell parameters a = 5.0598 Å, b = 14.7702 Å, c = 35.026 Å confirm V-shaped conformations and dihedral angles between aromatic rings (e.g., 45.86° in related compounds) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify sulfonamide NH (~10.5 ppm) and cyclopropane protons (δ 0.8–1.2 ppm).

- FT-IR : Peaks at 1320–1350 cm⁻¹ (S=O asymmetric stretch) and 1150–1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

How do hydrogen-bonding networks in N-(4-aminophenyl)sulfonamides influence crystal packing and stability?

Advanced Research Question

In N-(4-Aminophenyl)-4-methylbenzenesulfonamide, intermolecular N–H···O and N–H···N hydrogen bonds form a 3D network:

- N–H···O : Links sulfonamide NH to sulfonyl oxygen, creating [100]-oriented chains.

- N–H···N : Connects amine groups, generating alternating A/B molecular chains .

Data Contradiction : Substituents alter hydrogen-bonding patterns. For example, replacing the para-amino group with nitro or methyl groups reduces N–H···N interactions, leading to less stable lattices .

How do substituents on the sulfonamide group affect conformational flexibility and bioactivity?

Advanced Research Question

Comparative studies of sulfonamides show:

- Dihedral Angles : Vary with substituents (e.g., 45.86° in N-(4-aminophenyl) derivatives vs. 86.1° in nitro-substituted analogs) .

- Torsional Flexibility : C–S–N–C angles (67.9°–70.2°) influence steric interactions and binding to biological targets (e.g., carbonic anhydrase) .

Methodological Note : Use DFT calculations (B3LYP/6-31G*) to predict conformational preferences and compare with crystallographic data .

What are the toxicity profiles of N-(4-aminophenyl)sulfonamides, and how are they assessed?

Advanced Research Question

Acute toxicity assays (e.g., LD₅₀ in rats) for related compounds report oral LD₅₀ > 2800 mg/kg, suggesting low acute toxicity . Key steps:

- In Vivo Testing : Administer compound orally to rodents; monitor mortality and organ damage over 14 days.

- In Vitro Cytotoxicity : Use HepG2 or HEK293 cells with IC₅₀ assays (MTT or resazurin-based).

Caution : Amino groups may form reactive metabolites; assess mutagenicity via Ames test .

What sustainable synthesis strategies exist for sulfonamides to reduce environmental impact?

Advanced Research Question

Recent advances address traditional limitations (e.g., aqueous work-ups, metal catalysts):

- Mechanochemical Synthesis : Solvent-free grinding of amines and sulfonyl chlorides reduces waste.

- Biocatalysis : Enzymes (e.g., sulfotransferases) enable regioselective sulfonylation under mild conditions .

Data Table :

| Method | Yield (%) | E-Factor* |

|---|---|---|

| Conventional | 70 | 15–20 |

| Mechanochemical | 65 | 2–5 |

| Biocatalytic | 50 | 1–3 |

| *E-Factor = waste (kg) per product (kg) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.